

Technical Guide: Physical and Spectroscopic Properties of 1-Bromoheptane-d3

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Compound of Interest

Compound Name: 1-Bromoheptane-d3

Cat. No.: B3044151

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **1-Bromoheptane-d3** is not readily available in the public domain. This technical guide provides an in-depth analysis based on the established properties of its non-deuterated analogue, 1-Bromoheptane, and established principles of isotopic substitution. For the purpose of this guide, it is assumed that the deuteration is at the terminal methyl group, resulting in the isotopologue 1-Bromoheptane-7,7,7-d3.

Introduction

1-Bromoheptane is a colorless liquid and a versatile alkylating agent used in a variety of organic syntheses, including the preparation of pharmaceuticals and agrochemicals.[\[1\]](#) Deuterium-labeled compounds, such as **1-Bromoheptane-d3**, are of significant interest in research and development. They serve as valuable internal standards for quantitative analysis by mass spectrometry or NMR, and are used as tracers to elucidate reaction mechanisms and metabolic pathways. This guide summarizes the key physical properties and expected spectral data for **1-Bromoheptane-d3**.

Physical Properties

The introduction of three deuterium atoms at the C7 position has a negligible effect on the bulk physical properties such as boiling point, melting point, density, and refractive index, which are expected to be very similar to those of the non-deuterated compound. The primary difference is the increase in molecular weight.

Table 1: Physical Properties of 1-Bromoheptane and 1-Bromoheptane-7,7,7-d3

Property	1-Bromoheptane	1-Bromoheptane-7,7,7-d3 (Estimated)	Reference
Molecular Formula	C ₇ H ₁₅ Br	C ₇ H ₁₂ D ₃ Br	
Molecular Weight	179.10 g/mol	182.12 g/mol	
Appearance	Colorless liquid	Colorless liquid	[1]
Boiling Point	180 °C	~180 °C	[1] [2]
Melting Point	-58 °C	~-58 °C	[1] [2]
Density	1.14 g/mL at 25 °C	~1.14 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.4499	~1.4499	[1]

Spectral Data

The following sections describe the expected spectral characteristics of 1-Bromoheptane-7,7,7-d3 based on known data for 1-Bromoheptane.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1-Bromoheptane, one would typically observe a triplet corresponding to the terminal methyl protons (C7), a triplet for the methylene protons adjacent to the bromine (C1), and a complex multiplet for the remaining methylene protons (C2-C6).

For 1-Bromoheptane-7,7,7-d3, the key expected difference in the ¹H NMR spectrum is the complete absence of the triplet signal from the terminal methyl group. The signals for the remaining protons (C1-C6) would be largely unaffected, though minor changes in chemical shift may be observed due to the isotopic effect.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum of 1-Bromoheptane shows seven distinct signals corresponding to the seven carbon atoms. For 1-Bromoheptane-7,7,7-d3, the signal for the C7 carbon will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus ($I=1$). A significant reduction in the intensity of the C7 signal is also expected due to the absence of the Nuclear Overhauser Effect (NOE) from the directly attached protons. The chemical shifts of the other carbon atoms are expected to be very similar to the non-deuterated compound.

^2H (Deuterium) NMR Spectroscopy

A ^2H NMR spectrum of 1-Bromoheptane-7,7,7-d3 would show a single signal corresponding to the three equivalent deuterium atoms at the C7 position. This provides a direct confirmation of the position and presence of the deuterium label.

Mass Spectrometry (Electron Ionization)

In the electron ionization mass spectrum (EI-MS) of 1-Bromoheptane, the molecular ion peak (M^+) is observed at m/z 178 and 180, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br) in approximately a 1:1 ratio.[3]

For 1-Bromoheptane-7,7,7-d3, the molecular ion peaks are expected to be shifted by +3 mass units to m/z 181 and 183. Similarly, any fragment ions that retain the C7 position will also be shifted by +3 m/z units compared to the corresponding fragments in the non-deuterated compound.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromoheptane is characterized by C-H stretching vibrations around 2850-2960 cm^{-1} and a C-Br stretching vibration typically in the range of 600-700 cm^{-1} .[4]

For 1-Bromoheptane-7,7,7-d3, the most significant change will be the appearance of C-D stretching absorptions, which are typically observed in the region of 2100-2250 cm^{-1} . The intensity of the C-H stretching bands will be slightly reduced due to the replacement of three C-H bonds with C-D bonds.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-25 mg of the sample for ^1H NMR (or 50-100 mg for ^{13}C NMR) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in a clean NMR tube.[5][6] The use of a deuterated solvent is crucial to avoid large solvent signals in the ^1H spectrum.[7] An internal standard such as tetramethylsilane (TMS) is often added for chemical shift referencing.[6] Ensure the sample is free of any solid particles by filtering it through a Pasteur pipette with a small plug of glass wool.[5]
- Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. For a standard ^1H experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.[8]

Infrared (IR) Spectroscopy (Neat Liquid)

- Sample Preparation: As **1-Bromoheptane-d3** is a liquid, it can be analyzed directly as a "neat" sample. Place a single drop of the liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[9][10] Carefully place a second salt plate on top to create a thin capillary film of the liquid between the plates.[9][10]
- Data Acquisition: Mount the "sandwich" of salt plates in the sample holder of the IR spectrometer.[11] First, acquire a background spectrum of the empty instrument to subtract absorbances from atmospheric CO_2 and water vapor.[11] Then, run the scan with the sample in place. The resulting spectrum will show the infrared absorption of the sample.[11] After analysis, the salt plates should be cleaned with a suitable solvent (e.g., acetone or ethanol followed by a non-polar solvent like pentane) and returned to a desiccator to prevent damage from moisture.[9][11]

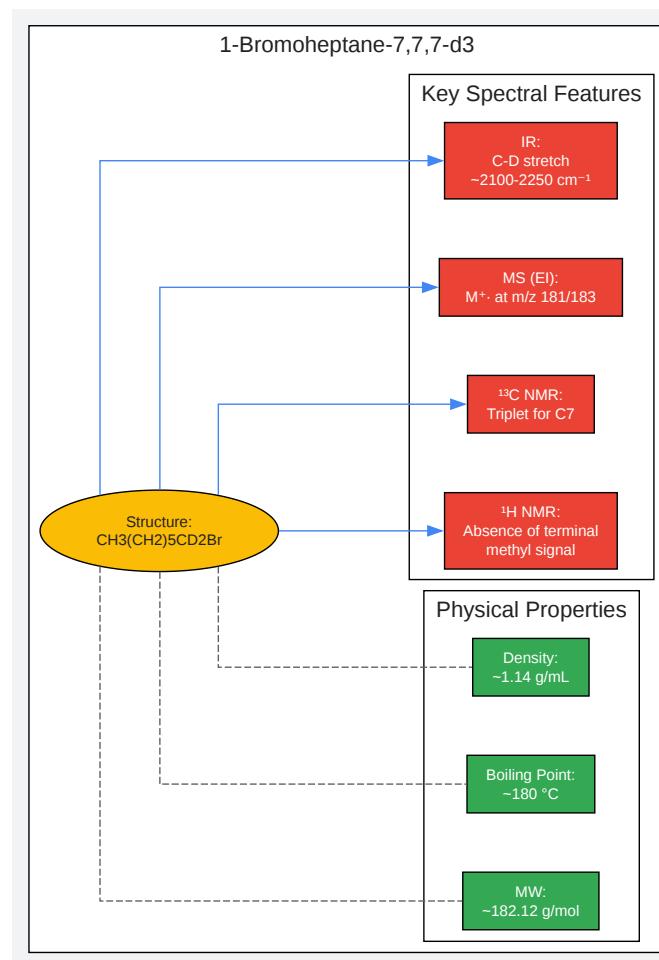
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For a volatile liquid like **1-Bromoheptane-d3**, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.[12]

- Ionization: Inside the ion source, which is under high vacuum, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13][14] This collision can eject an electron from the molecule, creating a positively charged molecular ion ($M^+\cdot$).[14]
- Fragmentation: The high energy of the electron beam often causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged ions and neutral radicals. This fragmentation pattern is characteristic of the molecule's structure.
- Mass Analysis and Detection: The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[12] A detector then records the abundance of each ion, generating the mass spectrum.

Logical Relationship Diagram

The following diagram illustrates the key properties and structural information for 1-Bromoheptane-7,7,7-d3.



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Caption: Key properties of 1-Bromoheptane-7,7,7-d3.

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